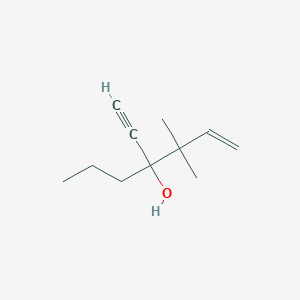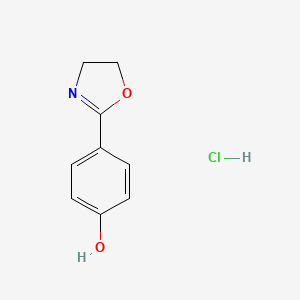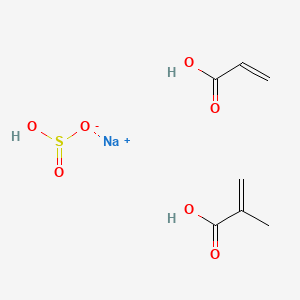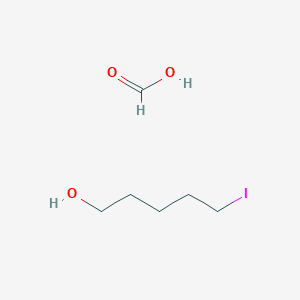mercury CAS No. 92714-09-5](/img/structure/B14364020.png)
[2-(Acetyloxy)hexyl](chloro)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetyloxy)hexylmercury: is an organomercury compound with the molecular formula C8H14ClHgO2 and a molecular weight of 378.24 g/mol . This compound features a mercury atom bonded to a chloro group and a 2-(acetyloxy)hexyl group. Organomercury compounds are known for their applications in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetyloxy)hexylmercury typically involves the reaction of 2-(acetyloxy)hexyl chloride with mercuric chloride (HgCl2) under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of 2-(Acetyloxy)hexylmercury follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(Acetyloxy)hexylmercury can undergo oxidation reactions, where the mercury center is oxidized to a higher oxidation state.
Reduction: The compound can be reduced to form and other by-products.
Substitution: The chloro group can be substituted with other nucleophiles such as or .
Common Reagents and Conditions:
Oxidation: Reagents like or in acidic or basic medium.
Reduction: Reducing agents such as or in the presence of an acid.
Substitution: Nucleophiles like or under mild conditions.
Major Products Formed:
Oxidation: Formation of and other oxidized organic products.
Reduction: Formation of and .
Substitution: Formation of or .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a catalyst in organic reactions, particularly in oxymercuration-demercuration processes.
Synthesis: Employed in the synthesis of complex organic molecules due to its reactivity.
Biology:
Biochemical Studies: Utilized in studies involving and .
Medicine:
Pharmaceutical Research: Investigated for its potential use in developing and .
Industry:
Material Science: Applied in the production of and .
Wirkmechanismus
The mechanism of action of 2-(Acetyloxy)hexylmercury involves the interaction of the mercury center with biological molecules . The compound can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition and protein denaturation . This interaction disrupts cellular processes and can result in cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
- 2-(Acetyloxy)ethylmercury
- 2-(Acetyloxy)propylmercury
- 2-(Acetyloxy)butylmercury
Comparison:
- 2-(Acetyloxy)hexylmercury has a longer carbon chain compared to its ethyl, propyl, and butyl counterparts, which can influence its lipophilicity and biological activity .
- The presence of the acetyloxy group in all these compounds imparts similar reactivity, but the chain length affects their solubility and interaction with biological targets .
Eigenschaften
CAS-Nummer |
92714-09-5 |
|---|---|
Molekularformel |
C8H15ClHgO2 |
Molekulargewicht |
379.25 g/mol |
IUPAC-Name |
2-acetyloxyhexyl(chloro)mercury |
InChI |
InChI=1S/C8H15O2.ClH.Hg/c1-4-5-6-7(2)10-8(3)9;;/h7H,2,4-6H2,1,3H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
QXQWYBUDGHQDFM-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(C[Hg]Cl)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-[Decane-1,10-diylbis(azanediylmethylene)]diphenol](/img/structure/B14363951.png)




![N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea](/img/structure/B14363999.png)
![2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14364000.png)
![2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14364004.png)
![tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane](/img/structure/B14364015.png)

![2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14364034.png)
![1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol](/img/structure/B14364040.png)
![1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine](/img/structure/B14364041.png)
